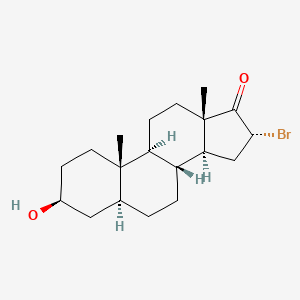

16alpha-Bromoepiandrosterone

Beschreibung

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

HE2000 interacts with certain enzymes, including G6PDH (glucose 6 phosphate dehydrogenase); these enzymes could be involved in the mechanism. Also, the compound is in the steroid hormone series, and involved in control mechanisms in our cells that are much more complex, interacting with receptors and therefore changing the biochemistry of cells. This compound may have many modes of action; we are trying to understand what they may be. |

|---|---|

CAS-Nummer |

28507-02-0 |

Molekularformel |

C19H29BrO2 |

Molekulargewicht |

369.3 g/mol |

IUPAC-Name |

(3S,5S,8R,9S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16+,18-,19-/m0/s1 |

InChI-Schlüssel |

CWVMWSZEMZOUPC-JUAXIXHSSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

28507-02-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

HE-2000; HE2000; HE 2000; PPB2; 16-Bromoepiandrosterone, Epiandrosterone, 16-Bromo |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications

Synthetic Pathways of 16alpha-Bromoepiandrosterone

The primary and most documented method for synthesizing 16α-bromoepiandrosterone involves the direct bromination of epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one). This reaction facilitates an electrophilic substitution at the C-16 position of the steroid. The process is typically carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.

An alternative synthetic route starts from dehydroepiandrosterone (B1670201) (DHEA). This multi-step approach first requires the catalytic hydrogenation of the Δ⁵ double bond in DHEA to yield epiandrosterone. This is commonly achieved using a palladium on carbon (Pd/C) catalyst. Following the saturation of the A-ring, the subsequent step is the bromination at the 16α position, similar to the method described above.

Synthesis of Analogues and Derivatives

To explore structure-activity relationships and modulate the properties of 16α-bromoepiandrosterone, researchers have synthesized a variety of analogues and derivatives. These modifications primarily target the C-3 and C-16 positions of the epiandrosterone scaffold.

Modifications at the 3β-hydroxyl group of 16α-bromoepiandrosterone have been explored to generate novel derivatives. One such class of analogues is the 3β-alkanesulfonates. These compounds are synthesized by reacting 16α-bromoepiandrosterone with long-chain alkanesulfonyl chlorides, resulting in yields ranging from 54% to 95%. nih.govresearchgate.net

Another significant modification at the C-3 position is the creation of 3β-sulfamide derivatives. researchgate.net The synthesis of these derivatives involves the reaction of the 3β-hydroxyl group with a sulfamoyl chloride or a related reagent. researchgate.netnih.govresearchgate.net These structural changes at the C-3 position have been shown to influence the biological activity profile of the parent compound. For instance, while designed as potential inhibitors of glucose-6-phosphate dehydrogenase (G6PD), some 3β-substituted derivatives displayed altered efficacy in certain biological assays compared to the parent compound with its unmodified 3β-hydroxyl group.

| Derivative Class | Modification Site | Synthetic Approach | Reported Yield | Key Reagent |

|---|---|---|---|---|

| 3β-Alkanesulfonates | C-3 | Reaction with alkanesulfonyl chlorides | 54-95% | Long-chain alkanesulfonyl chloride |

| 3β-Sulfamide derivatives | C-3 | Reaction with sulfamoylating agents | Not specified | Sulfamoyl chloride or related reagents |

The identity of the halogen at the C-16 position significantly impacts the biological activity of the steroid. oup.com A key example is the synthesis of the 16α-fluoro analogue of epiandrosterone, fluasterone (B124106) (16α-fluoro-5-androsten-17-one). oup.com The synthesis of this compound involves introducing a fluorine atom at the 16α position instead of bromine. The choice of halogen, whether bromine or fluorine, leads to compounds with distinct biological profiles. For example, while 16α-bromoepiandrosterone is noted for its immunomodulatory functions, the 16α-fluoro analogue has been investigated for its antihyperglycemic effects. oup.com

The stereochemical orientation of the halogen at C-16 (α versus β) is a critical determinant of the molecule's biological activity. The synthesis of these steroids often results in a specific isomer due to the steric hindrance of the steroid nucleus. For instance, the attack of an electrophile, such as a bromine cation, on the enolate of the steroid typically occurs from the less hindered α-face, leading predominantly to the 16α-epimer. acs.org

Research has shown that the α-orientation of the halogen is often crucial for specific biological activities. Studies comparing 16α- and 16β-substituted androstane (B1237026) derivatives have indicated that the 16α-isomers can be more potent inhibitors of certain enzymes, such as G6PDH from pathogenic organisms. researchgate.net The precise orientation of the substituent influences how the molecule fits into and interacts with its biological target, a principle that guides the stereoselective synthesis of these compounds. rsc.orgresearchgate.net

| Analogue | Structural Difference | Reported Biological Focus |

|---|---|---|

| 16α-Fluoro-5-androsten-17-one (Fluasterone) | Fluorine instead of bromine at C-16α | Antihyperglycemic effects |

| 16β-Halogenated analogues | Halogen in the β-orientation at C-16 | Generally less potent in certain enzyme inhibition assays compared to α-isomers |

Advanced Formulation Research

The therapeutic potential of 16α-bromoepiandrosterone is also dependent on its formulation, which affects its delivery and bioavailability.

A significant advancement in the research of 16α-bromoepiandrosterone has been the development of water-miscible formulations. nih.govmdpi.com Initially, the compound was formulated in lipid-soluble preparations, which required organic solvents for administration. nih.gov To overcome the issues associated with such solvents, a new formulation was developed that allows the molecule to form a stable suspension in water. nih.gov This water-miscible version is expected to improve the compound's administration profile. mdpi.com This formulation innovation enhances its potential for therapeutic applications by providing a more convenient and potentially safer delivery system. nih.govtargetmol.com

Implications for Research Application

The synthetic availability and chemical modifications of this compound (also referred to as BEA or HE2000) have significant implications for its application in biomedical research, particularly in the fields of immunology, infectious diseases, and metabolic disorders. frontiersin.orgnih.gov The development of derivatives and formulations has allowed for a deeper investigation into its mechanisms of action and therapeutic potential. nih.gov

A primary area of research is its function as an immunomodulatory agent. frontiersin.org Studies have shown that BEA can enhance immune responses, making it a candidate for conditions characterized by immune dysregulation. google.com Its mechanism is linked to the modulation of glucocorticoid metabolism. nih.gov BEA decreases the expression of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol, a glucocorticoid known to suppress the Th1-type immune response that is critical for clearing certain pathogens. nih.gov By reducing local cortisol levels, BEA helps to enhance the Th1 immune pathway.

This immunomodulatory effect has been specifically investigated in the context of tuberculosis (TB) and type 2 diabetes (T2D) co-morbidity . nih.gov In a murine model of this co-morbidity, treatment with BEA led to several positive outcomes:

A decrease in the expression of 11-βHSD1 and corticosterone (B1669441) levels in the lungs and liver. nih.gov

An associated reduction in hyperglycemia and liver steatosis. nih.gov

Lower pulmonary bacillary loads and reduced pneumonia severity compared to untreated subjects. nih.gov

These findings position BEA as a promising therapeutic candidate for managing the complex interplay between metabolic disease and infectious disease. nih.gov

The compound has also demonstrated significant antimalarial activity . nih.gov Research has shown it to be effective against multiple strains of Plasmodium falciparum in vitro and against Plasmodium berghei in animal models. nih.gov A novel mechanism identified for this activity is the enhancement of phagocytosis of erythrocytes parasitized by the early ring stage of P. falciparum. nih.gov Treatment with BEA was found to increase the exposure of phosphatidylserine (B164497) on the surface of infected red blood cells, which signals for their removal by phagocytic immune cells. nih.gov

Furthermore, research into derivatives has highlighted the importance of the 16α-bromo group for specific activities. Structure-activity relationship studies revealed that bromination at the 16α position of the epiandrosterone scaffold yielded potent inhibitors of glucose-6-phosphate dehydrogenase (G6PDH) from the parasite Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net The interaction with G6PDH is a recurring theme in the study of this compound and its analogs. chemicalbook.comnih.govresearchgate.net

Preliminary research has also suggested that BEA may have antiviral properties , with potential activity against HIV. drugbank.com The development of a water-miscible formulation has been a key practical advance, overcoming the challenges associated with the organic solvents required for earlier lipid-soluble versions and facilitating its use in research and clinical studies. nih.gov

Research Findings on this compound (BEA) Applications

| Research Area | Model/System | Key Findings | Mechanism Implication | Reference |

|---|---|---|---|---|

| Tuberculosis & Diabetes Co-morbidity | Diabetic/TB-infected mice | Reduced hyperglycemia, liver steatosis, and lung bacillary loads. | Decreases expression of 11-βHSD1, reducing local glucocorticoid production. | nih.gov |

| Malaria | P. falciparum (in vitro), P. berghei (in vivo) | Inhibits parasite growth and enhances phagocytosis of infected red blood cells. | Increases phosphatidylserine exposure on infected cells. | nih.gov |

| Trypanosomatid Infections | Trypanosoma cruzi | Derivatives show potent inhibition of the parasite's G6PDH enzyme. | Inhibition of essential metabolic pathways (G6PDH). | researchgate.net |

| General Immunology | In vitro and in vivo models | Enhances Th1-type immune responses. | Modulates glucocorticoid signaling and interacts with G6PDH. | frontiersin.orgnih.gov |

| Antiviral Research | Laboratory tests | Showed antiretroviral activity. | Mechanism under investigation. | nih.govdrugbank.com |

Mechanistic Investigations and Biological Activities in Preclinical Models

Immunological Regulation and Pathway Modulation

Investigations in preclinical models indicate that 16alpha-Bromoepiandrosterone exerts significant immunomodulatory effects. It appears to influence the balance of immune responses and control inflammatory pathways, suggesting a capacity to redirect immune activity towards a more effective state while mitigating certain types of inflammation.

Th1 Immune Response Enhancement

Preclinical evidence suggests that this compound promotes a T-helper 1 (Th1) type immune response. nih.gov Th1 responses are critical for cellular immunity, which is essential for defending against intracellular pathogens. nih.gov The compound's activity involves shifting the balance of key signaling molecules, known as cytokines, to favor a Th1-dominant environment. nih.govnih.gov

The enhancement of the Th1 response by this compound is characterized by an increase in the production of pro-inflammatory cytokines. thermofisher.com In a hapten-carrier reporter antigen assay, treatment with the compound led to a notable shift in the cytokine balance, favoring the production of Interferon-gamma (IFN-γ). nih.govnih.gov IFN-γ is a hallmark cytokine of the Th1 pathway, playing a crucial role in activating macrophages and other immune cells to fight infection. nih.gov Pro-inflammatory cytokines like IFN-γ, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) are integral to coordinating the cell-mediated immune response. thermofisher.comnih.gov

Table 1: Effect of this compound on Th1 Cytokine Production

| Cytokine | Effect Observed in Preclinical Models | Reference |

| IFN-γ | Production was increased, indicating a shift towards a Th1 response. | nih.govnih.gov |

| TNF-α | As a key pro-inflammatory cytokine, its pathway is typically enhanced in a Th1 response. | thermofisher.com |

| IL-2 | This cytokine is crucial for T-cell proliferation within the Th1 response. | nih.gov |

Concurrent with the upregulation of Th1 cytokines, this compound has been observed to modulate the levels of cytokines associated with the T-helper 2 (Th2) response. Specifically, studies have shown that the compound shifts the IFN-γ/Interleukin-4 (IL-4) balance towards IFN-γ production. nih.govnih.gov This shift implies a relative downregulation of IL-4, a key anti-inflammatory cytokine that drives the Th2, or humoral, immune pathway. nih.gov By suppressing the Th2 response, the compound further reinforces the dominance of the Th1 cellular immunity pathway.

Table 2: Impact of this compound on Th2 Cytokine Balance

| Cytokine | Effect Observed in Preclinical Models | Reference |

| IL-4 | A shift in the IFN-γ/IL-4 balance towards IFN-γ suggests a relative downregulation of IL-4. | nih.govnih.gov |

The immune system's efficacy relies on a delicate equilibrium between Th1 and Th2 responses. nih.govfrontiersin.org An imbalance can lead to compromised immune function. frontiersin.org Preclinical findings indicate that this compound can restore this critical balance. By enhancing the Th1 pathway while concurrently suppressing the Th2 pathway, the compound effectively shifts the immune environment. nih.govnih.gov This restoration of the Th1/Th2 balance is a key component of its immunomodulatory activity, potentially enhancing the host's ability to mount an effective cellular immune response. nih.gov

Modulation of Non-Productive Inflammation

Beyond its effects on the adaptive immune response, this compound has demonstrated the ability to limit non-productive inflammation. nih.govnih.gov This type of inflammation does not contribute to the clearance of pathogens and can cause tissue damage. In preclinical models, such as carrageenan-induced pleurisy and lipopolysaccharide-induced lung injury in mice, treatment with the compound reduced these non-productive inflammatory responses. nih.govnih.gov

A specific mechanism underlying the modulation of non-productive inflammation involves the regulation of nitric oxide (NO). While NO is an important signaling molecule, its overproduction can contribute to inflammation and cellular damage. frontiersin.org In a key preclinical study, this compound was shown to decrease nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govnih.gov This reduction in NO synthesis is a direct indication of the compound's anti-inflammatory properties at a cellular level.

Table 3: Effect of this compound on Inflammatory Mediators

| Inflammatory Mediator | Effect in Preclinical Cell Models | Reference |

| Nitric Oxide (NO) | Decreased production in LPS-stimulated macrophage cells. | nih.govnih.gov |

Reduction of Inflammation in Experimental Models (e.g., carrageenan-induced pleurisy, LPS-induced lung injury)

Preclinical studies have demonstrated that this compound, also known as HE2000, effectively reduces non-productive inflammation in established murine models. nih.govgoogle.com In a carrageenan-induced pleurisy model, a standard method for assessing acute inflammation, treatment with the compound resulted in a significant decrease in inflammatory markers. nih.govnih.gov Similarly, in a model of lipopolysaccharide (LPS)-induced lung injury, which mimics aspects of gram-negative bacterial infections, this compound treatment also mitigated the inflammatory response. nih.govplos.org The compound has been shown to decrease the production of nitric oxide in LPS-stimulated RAW264.7 macrophage cells, indicating a direct effect on key inflammatory mediators. nih.govgoogle.com

Table 1: Effect of this compound on Experimental Inflammation Models

| Experimental Model | Key Findings |

|---|---|

| Carrageenan-Induced Pleurisy | Reduced non-productive inflammation. nih.gov |

| LPS-Induced Lung Injury | Reduced non-productive inflammation. nih.gov |

| LPS-Stimulated RAW264.7 Cells | Decreased nitric oxide (NO) production. nih.gov |

Effects on Innate and Adaptive Immune Cell Populations

While this compound has been investigated for its therapeutic potential in malaria, where the clearance of ring-stage parasitized erythrocytes by phagocytes is a critical immune function, specific preclinical data detailing a direct enhancement of this phagocytic process by the compound are not extensively described in the available literature. nih.gov

Investigations using the popliteal lymph node assay (PLNA), a model for assessing immune stimulation, revealed that this compound enhances innate immunity by increasing the absolute numbers of activated antigen-presenting cells (APCs). nih.govnih.gov This suggests that the compound can bolster the initial phase of an adaptive immune response by promoting the cells responsible for processing and presenting antigens to lymphocytes.

In the same hapten-carrier reporter antigen popliteal lymph node assay, this compound was shown to increase the number of hapten-specific immunoglobulin M (IgM) antibody-forming cells. nih.gov This finding indicates that the compound can augment the primary humoral immune response, which is characterized by the secretion of IgM antibodies. nih.gov

This compound has been observed to modulate various lymphocyte subpopulations. nih.gov Studies in HIV-1-infected individuals have associated treatment with the compound with an increase in activated CD8+ T cells. nih.gov Further analysis has shown it increases the numbers of specific dendritic cell populations, namely CD11c+ (myeloid) and CD123+ (plasmacytoid) dendritic cells. nih.govnih.gov An increase of over 30% in the total numbers of activated CD8+ T cells has been noted in subjects treated with the compound. google.com This modulation, along with an observed increase in the CD8+/CD19+ cell ratio, points towards a shift favoring cellular immunity. nih.gov

Table 2: Immunomodulatory Effects of this compound in Popliteal Lymph Node Assay

| Immune Parameter | Effect Observed |

|---|---|

| Antigen-Presenting Cells (APCs) | Increased absolute numbers. nih.gov |

| Hapten-Specific IgM Antibody-Forming Cells | Increased numbers. nih.gov |

| Lymphocytes | Increased absolute numbers. nih.gov |

| Activated CD8+ T cells | Increased numbers. nih.gov |

| CD11c+ and CD123+ Dendritic Cells | Increased numbers. nih.gov |

Enzymatic and Receptor Interactions

The synthetic steroid this compound, an analogue of dehydroepiandrosterone (B1670201) (DHEA), has been the subject of significant preclinical research to elucidate its interactions with key enzymes. These investigations have primarily focused on its effects on Glucose-6-Phosphate Dehydrogenase (G6PDH) and its potential modulation of 11-β-Hydroxysteroid Dehydrogenase Type 1 (11-βHSD1).

Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibition

This compound has been identified as a notable inhibitor of G6PDH, the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway. This pathway is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis. The inhibitory profile of this compound has been characterized against both mammalian and parasitic forms of the enzyme.

This compound (16BrEA) is recognized as an uncompetitive inhibitor of mammalian G6PDH. endocrine-abstracts.orgnih.gov However, studies comparing its activity against the human enzyme versus parasitic versions indicate a significant degree of selectivity. Halogenated derivatives of epiandrosterone (B191177), such as 16BrEA, have been reported to be substantially less active—by almost two orders of magnitude—against human G6PDH compared to their potent effects on the trypanosomal enzyme. nih.gov This suggests a lower potency for 16BrEA against the mammalian form, highlighting a selective therapeutic window for targeting infectious agents.

Research has demonstrated that this compound is a highly potent inhibitor of G6PDH from the protozoan parasite Trypanosoma cruzi (TcG6PDH), the causative agent of Chagas disease. nih.gov Quantitative assays have established its strong inhibitory capacity, and it has also shown direct toxicity against cultured T. cruzi parasites. endocrine-abstracts.orgnih.gov

The introduction of a bromine atom at the 16α position of the steroid structure significantly enhances its inhibitory potential against the parasite's enzyme. frontiersin.org Specifically, bromo-derivatives of steroids exhibit Ki' values that are 50- to 100-fold lower for the trypanosomal G6PDH, leading to an increased potency in killing the parasites. nih.gov This makes 16BrEA a promising compound for the development of parasite-selective drugs. nih.gov

Table 1: Inhibitory Activity of this compound against Trypanosoma cruzi G6PDH (TcG6PDH)

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ against TcG6PDH | 86 ± 8 nM | endocrine-abstracts.orgnih.gov |

| LD₅₀ against T. cruzi epimastigotes | 12 ± 8 μM | endocrine-abstracts.orgnih.gov |

The mechanism by which this compound inhibits G6PDH has been characterized as uncompetitive. endocrine-abstracts.orgnih.govnih.gov This mode of inhibition signifies that the inhibitor binds only to the enzyme-substrate complex. The parent compound, DHEA, also acts as an uncompetitive inhibitor with respect to both of the enzyme's substrates, glucose-6-phosphate (G6P) and NADP+. nih.govplos.org This suggests that these steroid inhibitors bind to the ternary enzyme-NADP⁺-G6P complex. nih.gov The terms uncompetitive and anticompetitive are often used interchangeably to describe this mechanism, where the inhibitor does not compete with the substrate for the enzyme's active site but rather binds to a separate allosteric site that is only available after the substrate has bound. nih.govnih.gov

11-β-Hydroxysteroid Dehydrogenase Type 1 (11-βHSD1) Modulation

Beyond its effects on G6PDH, this compound has been investigated for its potential to modulate 11-βHSD1. This enzyme is critical in local glucocorticoid metabolism, converting inactive cortisone (B1669442) into active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. nih.govwikipedia.org Dysregulation of 11-βHSD1 is associated with metabolic diseases. nih.gov

As a synthetic analogue of DHEA, this compound's effects on 11-βHSD1 are often considered in the context of its parent compound. nih.gov DHEA is known to have antagonistic effects on glucocorticoid signaling and has been shown to inhibit 11-βHSD1 activity through a non-competitive and non-transcriptional pathway. endocrine-abstracts.orgnih.gov Furthermore, DHEA is thought to regulate 11-βHSD1 through indirect genomic mechanisms. wikipedia.org

Studies involving this compound have evaluated its therapeutic potential in disease models where high 11-βHSD1 activity is a deleterious factor. nih.gov For instance, it has been studied as a candidate drug in models of type 2 diabetes and tuberculosis comorbidity, conditions associated with elevated extra-adrenal production of active glucocorticoids via 11-βHSD1. nih.gov The use of this compound in this context is intended to counteract the immunoendocrine abnormalities driven by high 11-βHSD1 activity, suggesting a modulatory role on this enzymatic pathway. nih.gov

Increased Expression of 11-βHSD2

This compound, also referred to as BEA, has been shown to modulate the expression of key enzymes involved in glucocorticoid metabolism. In preclinical models of diabetes and tuberculosis co-morbidity, treatment with BEA resulted in an increased expression of 11-β-hydroxysteroid dehydrogenase type 2 (11-βHSD2). This enzyme plays a critical role in converting active glucocorticoids into their inactive forms. Concurrently, BEA treatment was associated with a decrease in the expression of 11-β-hydroxysteroid dehydrogenase type 1 (11-βHSD1), the enzyme responsible for the opposite reaction.

The enzyme 11-βHSD2 is an NAD+-dependent dehydrogenase that inactivates physiologically active glucocorticoids, such as cortisol, by converting them to their inert 11-keto forms, like cortisone. This enzymatic activity serves to protect tissues from excessive glucocorticoid exposure. The upregulation of 11-βHSD2 expression by this compound is a key component of its mechanism of action, leading to a reduction in localized concentrations of active glucocorticoids.

Impact on Glucocorticoid Signaling Pathways

By increasing the expression of 11-βHSD2, this compound directly impacts glucocorticoid signaling pathways. Glucocorticoids exert their wide-ranging physiological and pharmacological effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor. The activation of GR by active glucocorticoids like cortisol leads to the regulation of numerous target genes, often resulting in immunosuppressive and anti-inflammatory effects.

In chronic infectious diseases such as tuberculosis, excessive local production of active glucocorticoids can suppress the necessary T helper 1 (Th1) immune response, which is crucial for controlling the pathogen. This compound counteracts this by increasing the activity of 11-βHSD2, which inactivates cortisol. This reduction in active glucocorticoids lessens the suppressive signaling through the GR. As a result, it helps restore a more effective Th1-dominant immune environment, characterized by increased expression of protective cytokines. This mechanism represents a targeted modulation of the host's endocrine and immune response to infection.

Steroid Hormone Receptor Interactions (e.g., androgen receptor, pregnane (B1235032) X receptor)

This compound is a synthetic derivative of the adrenal steroid dehydroepiandrosterone (DHEA). A key feature of its design is that it does not enter into sex steroid metabolic pathways. This is a significant distinction from its parent compound, DHEA, which can be metabolized into androgens and estrogens, leading to potential hormonal side effects. This property suggests a limited interaction with the androgen receptor (AR) compared to natural androgens. The androgen receptor is a nuclear receptor activated by binding to androgenic hormones like testosterone (B1683101), which then regulates gene transcription.

The Pregnane X Receptor (PXR) is another member of the nuclear receptor superfamily that functions as a sensor for a wide variety of foreign substances (xenobiotics) and endogenous compounds, including steroids. wikipedia.org PXR is highly expressed in the liver and intestines and plays a crucial role in regulating the expression of genes involved in the metabolism and clearance of these substances. wikipedia.orgnih.gov While PXR is known to be activated by a diverse range of steroids, specific studies detailing the direct binding and activation of PXR by this compound are not extensively documented.

Modulation of Transcription Factor Activity (e.g., Activator Protein-1 (AP-1))

The activity of this compound on transcription factor activity, such as that of Activator Protein-1 (AP-1), appears to be mediated indirectly through its influence on glucocorticoid signaling. AP-1 is a transcription factor that controls a wide array of cellular processes, including proliferation, differentiation, and apoptosis, in response to various stimuli. wikipedia.org

Glucocorticoid receptor signaling pathways are known to interact with and inhibit AP-1 activity. This "transrepression" is a key mechanism by which glucocorticoids exert their anti-inflammatory effects. Since this compound reduces the levels of active glucocorticoids, it can diminish the GR-mediated suppression of AP-1. By alleviating this inhibition, this compound may contribute to the restoration of immune cell activation and cytokine production necessary for combating pathogens.

Antipathogen Efficacy in Preclinical Models

Antimycobacterial Activity

In preclinical studies using BALB/c mice with progressive pulmonary tuberculosis, this compound has demonstrated significant antimycobacterial efficacy. When administered to tuberculous mice, the compound led to a marked inhibition of bacterial proliferation in the lungs. This effect was associated with a favorable shift in the host immune response toward a protective Th1 profile, characterized by increased expression of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Furthermore, when used as an adjunct to conventional chemotherapy, this compound was shown to enhance and accelerate the clearance of Mycobacterium tuberculosis. This suggests a synergistic effect where the compound's immunomodulatory properties bolster the efficacy of standard antitubercular drugs. Studies in models of tuberculosis and type 2 diabetes co-morbidity also confirmed that treatment with this compound resulted in significantly lower lung bacillary loads compared to untreated controls.

| Preclinical Model | Compound Administered | Key Findings | Associated Immunological Changes |

|---|---|---|---|

| BALB/c Mice with Progressive Pulmonary Tuberculosis | This compound (EpiBr) | Significant inhibition of M. tuberculosis proliferation in the lungs. | Increased expression of TNF-α and IFN-γ; Decreased expression of IL-4. |

| BALB/c Mice with Progressive Pulmonary Tuberculosis | This compound (EpiBr) as adjunct to chemotherapy | Enhanced and accelerated bacterial clearance from the lungs. | Restoration of T helper cell type 1 (Th1) activity. |

| Diabetic Mice with Tuberculosis (T2D/TB) | This compound (BEA) | Significant reduction of pulmonary bacillary loads after 30 and 60 days of treatment. | Increased gene expression of protective cytokines TNF-α and IFN-γ. |

Modulation of Host Response in Tuberculosis

Preclinical studies have demonstrated the potential of this compound (also referred to as EPI or BEA) to modulate the host immune response in tuberculosis (TB), leading to a reduction in lung bacillary loads and the severity of pneumonia. In a murine model of progressive pulmonary tuberculosis, treatment with this compound resulted in the inhibition of bacterial proliferation in the lungs. nih.govoup.com This effect was associated with a shift in the immune response towards a T helper cell type 1 (Th1) profile, which is crucial for controlling Mycobacterium tuberculosis infection.

Specifically, the administration of this compound led to increased expression of key Th1-associated cytokines and molecules, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and inducible nitric oxide synthase (iNOS). nih.gov Concurrently, a decrease in the expression of the T helper cell type 2 (Th2) cytokine interleukin-4 (IL-4) was observed. nih.gov This modulation of the cytokine environment is significant because a dominant Th2 response is often associated with disease progression in tuberculosis.

Furthermore, when used as an adjunct to conventional chemotherapy, this compound was found to enhance bacterial clearance from the lungs of infected mice. nih.govnih.gov This suggests a synergistic effect with standard anti-TB drugs, potentially shortening the duration of treatment and improving outcomes. The therapeutic benefit of this compound has also been noted in the context of tuberculosis co-morbid with type 2 diabetes, where it has shown efficacy in diabetic mice infected with tuberculosis. nih.gov

The underlying mechanism for these effects is linked to the compound's ability to counteract the immunosuppressive effects of glucocorticoids. nih.gov During chronic TB, there is often an excess production of active glucocorticoids in the lungs, which can inhibit the protective Th1 response and favor bacterial survival. nih.gov this compound, a synthetic analog of dehydroepiandrosterone (DHEA), modulates immune and metabolic responses without the anabolic side effects associated with DHEA. nih.gov

Mycobacterial Heat Shock Protein 65 (mHSP65) Association (theoretical)

While direct experimental evidence linking this compound to mycobacterial heat shock protein 65 (mHSP65) is not established, a theoretical association can be considered within the broader context of the immune response to mycobacterial infections. mHSP65 is a well-characterized and immunodominant antigen of Mycobacterium tuberculosis. nih.gov It is known to elicit both cellular and humoral immune responses in the host and may play a role in the host's defense against invading mycobacteria. nih.gov

Studies have shown that mHSP65 can induce the release of pro-inflammatory cytokines, such as TNF-α and interleukin-1 beta (IL-1β), from human monocytes and macrophages. nih.gov This aligns with the observed immunological effects of this compound, which also promotes a pro-inflammatory Th1-type response characterized by increased TNF-α production. nih.gov

Antimalarial Activity

This compound has demonstrated notable antimalarial activity in various preclinical models, targeting different stages of the Plasmodium parasite's life cycle.

Inhibition of Plasmodium falciparum and Plasmodium berghei Growth

In vitro studies have confirmed the inhibitory effect of this compound on the growth of Plasmodium falciparum, the deadliest species of human malaria parasite. The compound has shown activity against both chloroquine-sensitive and mildly chloroquine-resistant strains of P. falciparum. nih.gov

| P. falciparum Strain | Drug Sensitivity | IC₅₀ of this compound (µM) |

|---|---|---|

| Palo Alto | Chloroquine-sensitive | 4.8 ± 0.68 |

| T996/86 | Chloroquine-sensitive | 7.5 ± 0.91 |

| FCR-3 | Mildly Chloroquine-resistant | 6.5 ± 1.01 |

In vivo studies using rodent malaria models, such as Plasmodium berghei, have also supported the antimalarial potential of this compound, demonstrating its ability to suppress parasite multiplication.

Reduction of Parasitemia in Infected Models

Preclinical investigations have shown that this compound can effectively reduce parasitemia in animal models of malaria. nih.gov This reduction in the percentage of infected red blood cells is a critical indicator of a compound's antimalarial efficacy. The ability of this compound and its parent compound, DHEA, to lower parasite levels in the blood has been observed in various infection models. nih.gov

Anti-Trypanosomal Activity

In addition to its effects on tuberculosis and malaria, this compound has demonstrated direct toxicity against trypanosomatid parasites, the causative agents of diseases such as Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei).

In vitro studies have shown that this compound is toxic to the epimastigote form of Trypanosoma cruzi, with a reported LD₅₀ of 12 ± 8 μM. nih.gov This direct anti-parasitic effect is likely linked to the compound's ability to inhibit a key enzyme in the parasite's metabolism.

This compound is a potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) from T. cruzi (TcG6PDH), with an IC₅₀ of 86 ± 8 nM. nih.gov G6PDH is the first and rate-limiting enzyme of the pentose phosphate pathway, which is essential for producing NADPH and the precursors for nucleotide biosynthesis. nih.gov The inhibition of this enzyme disrupts the parasite's ability to maintain its redox balance and synthesize nucleic acids, ultimately leading to its death.

The demonstration that this compound has a direct effect on the viability of T. cruzi suggests that its therapeutic potential in trypanosomal infections may be twofold: through direct killing of the parasite and by enhancing the host's immune response. nih.gov

Anti-Helminthic Activity

This compound, also referred to as EpiBr in some studies, has shown significant anti-helminthic properties against Taenia solium cysticerci, the larval stage of the pork tapeworm that causes cysticercosis. Both in vitro and in vivo experiments have confirmed its detrimental effects on the parasite.

The in vivo efficacy was demonstrated in a hamster model of taeniasis. Administration of the compound to hamsters prior to infection with T. solium cysticerci resulted in a significant reduction in the number and size of the adult tapeworms that developed in the intestine compared to untreated control animals. nih.govajtmh.org The inhibitory effects on T. solium development were substantial, with treatment decreasing cysticerci evagination and growth by up to 80-87% in the hamster model. ajtmh.org

| Model | Observed Effects |

|---|---|

| In Vitro | Reduced scolex evagination, growth, motility, and viability |

| In Vivo (Hamster) | Reduced number and size of developed taenias; up to 80-87% decrease in evagination and growth |

The anti-helminthic activity of this compound extends to Taenia crassiceps, a related cestode often used as an experimental model for cysticercosis. nih.govbvsalud.org Studies have shown that the compound is effective against this parasite both in vitro and in vivo.

In vitro treatment of T. crassiceps cultures with this compound resulted in a reduction of the parasite's reproduction, motility, and viability in a manner dependent on dose and duration of exposure. nih.govbvsalud.org In a murine model of cysticercosis, the prophylactic administration of the compound to mice before infection with T. crassiceps cysticerci led to a 50% reduction in the resulting parasite load when compared to control groups. nih.govbvsalud.org These findings highlight the potential of this compound as a broad-spectrum agent against cestode parasites. nih.gov

Antiviral Activity

This compound has been identified as a potent inhibitor of the cellular transformation induced by the Epstein-Barr Virus (EBV). nih.govresearchgate.net EBV, a human herpesvirus, can infect B-lymphocytes and induce their transformation into immortalized, proliferating cells, a process that is a hallmark of certain lymphomas.

Research has demonstrated that this compound effectively inhibits this EBV-induced morphological transformation and the associated stimulation of DNA synthesis in human lymphocytes. nih.govresearchgate.net The mechanism for this antiviral activity is believed to be linked to its powerful inhibition of the enzyme glucose-6-phosphate dehydrogenase (G6PDH). nih.govresearchgate.net Notably, this compound is significantly more effective in this regard than its parent compound, DHEA. It is reported to be approximately 60 times more potent as an inhibitor of G6PDH, which corresponds to its much greater effectiveness as an inhibitor of EBV-induced lymphocyte transformation. nih.govresearchgate.net

Metabolic System Regulation

The comorbidity of Type 2 Diabetes (T2D) and Tuberculosis (TB) presents a significant global health challenge, as the immune dysfunction induced by hyperglycemia can increase the severity and frequency of infections. nih.govnih.gov In this context, 16α-bromoepiandrosterone (also referred to as BEA) has been investigated as a potential therapeutic agent. Preclinical studies in a mouse model of T2D/TB comorbidity have demonstrated that BEA can effectively reduce hyperglycemia. nih.govnih.gov

The mechanism underlying this effect is linked to the modulation of glucocorticoid metabolism. During chronic phases of both T2D and TB, there is an increased extra-adrenal production of active glucocorticoids (like cortisol or corticosterone) by the enzyme 11-β-hydroxysteroid dehydrogenase type 1 (11-βHSD1). nih.gov These locally elevated glucocorticoids are associated with insulin (B600854) resistance and suppression of the Th1 immune responses necessary to control TB. nih.govnih.gov

BEA treatment in the T2D/TB mouse model was shown to decrease the expression of 11-βHSD1 while increasing the expression of 11-βHSD2, the enzyme that inactivates glucocorticoids. nih.govnih.gov This rebalancing of local glucocorticoid activity was associated with the observed reduction in high blood sugar levels. nih.govnih.gov

| Parameter | Effect of BEA Treatment | Underlying Mechanism | Reference |

|---|---|---|---|

| Blood Glucose | Reduction of hyperglycemia. | Correction of metabolic abnormalities. | nih.govnih.gov |

| 11-βHSD1 Expression (Lung & Liver) | Decreased. | Modulation of local glucocorticoid metabolism. | nih.govnih.gov |

| 11-βHSD2 Expression | Increased. | nih.gov | |

| Active Glucocorticoids | Decreased. | Inhibition of conversion from inactive precursors. | nih.govnih.gov |

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver (steatosis), which can progress to more severe inflammation and fibrosis. nih.govoatext.com In the same preclinical model of diabetes-tuberculosis comorbidity, treatment with 16α-bromoepiandrosterone (BEA) was also found to attenuate liver steatosis. nih.govnih.gov

The reduction in hepatic steatosis was mechanistically linked to the same pathway responsible for its effects on hyperglycemia: the modulation of glucocorticoid metabolism. nih.govnih.gov In metabolic organs like the liver, excessive local activity of the enzyme 11-βHSD1 leads to increased production of active glucocorticoids, which can promote fat accumulation. nih.gov By decreasing the expression of 11-βHSD1 in the liver, BEA treatment reduced local corticosterone (B1669441) levels, which contributed to the amelioration of fatty liver. nih.gov This finding highlights a role for BEA in regulating lipid metabolism within the liver, at least in the context of this disease model.

Insulin resistance is a key feature of Type 2 Diabetes, where tissues like skeletal muscle and liver fail to respond effectively to insulin. nih.govnih.gov Active glucocorticoids are known to antagonize insulin action, impair glucose uptake, and promote hepatic gluconeogenesis, thereby contributing to insulin resistance. nih.gov

While not directly studied in a standalone insulin resistance model, the actions of 16α-bromoepiandrosterone (BEA) in the diabetes-tuberculosis model strongly suggest a modulatory effect on insulin resistance. The primary mechanism identified—the reduction of local active glucocorticoids by inhibiting the 11-βHSD1 enzyme—directly targets a known driver of insulin resistance. nih.govnih.gov By counteracting the effects of excess glucocorticoids, which are linked to impaired insulin signaling, BEA is proposed to improve insulin sensitivity. nih.govnih.gov This is consistent with its parent compound, DHEA, which is known to have antagonistic effects on glucocorticoid signaling in metabolic tissues. nih.gov

Neurological and Neuroinflammatory Contexts (Theoretical/Exploratory Research)

Direct preclinical research on the neuroprotective effects of this compound is limited. However, as a synthetic analogue of dehydroepiandrosterone (DHEA), its potential in neurological contexts can be theorized based on the known activities of DHEA and its sulfated ester, DHEAS. nih.gov DHEA and DHEAS are considered neurosteroids, synthesized not only in the adrenal glands but also within the brain, suggesting a role in brain function. nih.gov

Preclinical and in vitro studies have demonstrated several biological actions of DHEA and DHEAS that are relevant to neuroprotection. These include:

Antagonism of glucocorticoids: DHEA can counteract the neurotoxic effects of excessive stress hormones. nih.gov

Anti-apoptotic effects: DHEA has been shown to protect neurons from apoptosis (programmed cell death) in various experimental models. nih.govmdpi.com

Promotion of neurite growth: DHEA can stimulate the growth of neurites, which is essential for neuronal connectivity and repair. nih.gov

Modulation of neurotransmitter systems: DHEAS has been shown to augment cholinergic function in animal models, which is relevant for memory and cognition. nih.gov

Given that this compound is a derivative of DHEA designed to amplify certain biological properties, it is plausible that it may share or even enhance some of these neuroprotective mechanisms. nih.gov This remains an area for exploratory research to determine if this analogue retains or modifies the neuroactive profile of its parent compound.

Modulation of Neuroinflammatory Biomarkers (exploratory)rsc.org

Preclinical investigations into the biological activities of this compound have revealed its potential to modulate key inflammatory pathways. Although direct studies on neuroinflammatory biomarkers in the context of neurodegenerative diseases are not extensively documented, existing research in other preclinical models of inflammation provides foundational insights into its possible mechanisms of action within the central nervous system. These exploratory findings highlight the compound's capacity to influence the production of critical inflammatory mediators, suggesting a potential role in regulating neuroinflammatory processes.

Research has demonstrated that this compound can limit non-productive inflammation. nih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for studying inflammatory responses, showed that treatment with this compound led to a decrease in the production of nitric oxide. nih.gov Nitric oxide is a significant signaling molecule in the brain that, in excess, can contribute to neurotoxicity and neuroinflammation.

Furthermore, in vivo animal models have substantiated these anti-inflammatory effects. In a mouse model of LPS-induced lung injury, administration of this compound resulted in reduced inflammation. nih.gov Another study, utilizing a murine model of progressive pulmonary tuberculosis, observed that this compound treatment influenced the expression of several key cytokines. nih.gov Specifically, it was associated with an increase in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), alongside inducible Nitric Oxide Synthase (iNOS). nih.gov Concurrently, a decrease in the expression of the anti-inflammatory cytokine Interleukin-4 (IL-4) was noted. nih.gov This suggests a complex immunomodulatory role for the compound, potentially shifting the balance of the immune response. nih.govnih.gov

The ability of this compound to modulate these specific biomarkers in peripheral inflammation models provides a basis for exploring its effects in the context of neuroinflammation, where these same mediators play crucial roles.

Research Findings on the Modulation of Inflammatory Biomarkers by this compound in Preclinical Models

| Model System | Biomarker | Observed Effect |

| LPS-stimulated RAW264.7 cells | Nitric Oxide | Decrease |

| Mouse model of progressive pulmonary tuberculosis | TNF-α | Increase |

| IFN-γ | Increase | |

| iNOS | Increase | |

| IL-4 | Decrease |

Structure Activity Relationship Studies and Analog Comparisons

Comparative Analysis with Dehydroepiandrosterone (B1670201) (DHEA)

16α-Bromoepiandrosterone (BEA) is a synthetic analog of dehydroepiandrosterone (DHEA), a naturally occurring adrenal steroid. nih.gov While structurally related, modifications to the DHEA molecule, such as the introduction of a bromine atom at the 16α position, result in significant differences in their biological activities and metabolic fates.

Both DHEA and 16α-Bromoepiandrosterone have been investigated for their potential roles in modulating immune responses and their effects against certain infectious agents. nih.govresearchgate.net For instance, both compounds have been evaluated for their activity against parasitic infections, including Plasmodium falciparum, the causative agent of malaria. nih.gov

However, a key distinction lies in their hormonal activities. DHEA is a precursor to more potent sex steroids, including androgens and estrogens. nih.govjohnshopkins.edu This conversion is responsible for many of its biological effects but also leads to potential androgenic and estrogenic side effects. nih.govnih.gov In contrast, 16α-Bromoepiandrosterone is designed to be non-hormonal. nih.govresearchgate.net It does not exhibit the anabolic or androgenic activities associated with DHEA, making it a subject of interest for therapeutic applications where hormonal effects are undesirable. nih.gov

Studies on parasitic growth have highlighted these differences. While a DHEA analog, 16α-bromoepiandrosterone, has been shown to decrease parasitemia in Plasmodium berghei infections, other research has indicated that DHEA itself might increase the parasite load. researchgate.net

The primary reason for the differing hormonal profiles of DHEA and 16α-Bromoepiandrosterone lies in their metabolic pathways. DHEA is readily metabolized in various tissues to androgens like testosterone (B1683101) and dihydrotestosterone, and to estrogens like estradiol (B170435). nih.govjohnshopkins.edunih.gov This conversion is a central aspect of its physiological function. nih.gov

The structural modification in 16α-Bromoepiandrosterone, specifically the presence of the 16α-bromo group, effectively blocks the metabolic pathways that would otherwise lead to the formation of active sex steroids. nih.gov This intentional design circumvents the androgenic and estrogenic effects that limit the therapeutic use of DHEA in certain contexts. nih.gov Consequently, 16α-Bromoepiandrosterone can be investigated for its non-hormonal activities without the confounding influence of sex steroid conversion.

Table 1: Comparison of DHEA and 16α-Bromoepiandrosterone

| Feature | Dehydroepiandrosterone (DHEA) | 16α-Bromoepiandrosterone |

|---|---|---|

| Nature | Natural adrenal steroid | Synthetic analog of DHEA |

| Hormonal Activity | Precursor to androgens and estrogens | Designed to be non-hormonal |

| Anabolic Effects | Present | Lacks anabolic effects |

| Metabolism | Converted to sex steroids | Avoids sex steroid metabolism |

| Antiparasitic Activity | Varied effects reported | Shown to inhibit Plasmodium growth |

Evaluation of Other DHEA Analogues and Derivatives

To better understand the structure-activity relationships of DHEA and its analogs, researchers have synthesized and evaluated various other derivatives. These studies help to isolate the specific structural features responsible for different biological effects.

Similar to the bromo-derivative, a 16α-fluoro analogue of epiandrosterone (B191177) has been synthesized. The introduction of a halogen at the 16α position is a common strategy to modify the biological activity and metabolic stability of steroids. While specific details on the biological effects of the 16α-fluoro analogue are not as extensively documented in the provided context, its creation points to the continued exploration of halogenated DHEA derivatives to dissociate specific activities from hormonal effects.

Androstenediol (B1197431) (5-androstene-3β,17β-diol) is a direct metabolite of DHEA and is considered a weak androgen and estrogen. mdpi.comnih.gov It is an intermediate in the biosynthesis of testosterone from DHEA. mdpi.com Unlike DHEA, which has a ketone group at position 17, androstenediol has a hydroxyl group. This difference in structure contributes to its distinct biological profile. Androstenediol has been noted for its ability to stimulate the immune response. mdpi.com Its estrogenic activity is also a key feature, and it can contribute to the total circulating estrogenicity, particularly when estradiol levels are low. scispace.com

The synthesis of sulfamide (B24259) derivatives of DHEA represents another approach to modify its activity. By altering the 3β-hydroxyl group, researchers can influence the molecule's interaction with enzymes and receptors. While the specific biological activities of the 3β-sulfamide derivative are not detailed in the provided search results, the creation of such compounds is part of a broader effort to develop DHEA analogs with novel therapeutic properties.

Impact of Structural Features on Biological Potency and Selectivity

Importance of 16α-Bromo Moiety

The introduction of a bromine atom at the 16α-position of the epiandrosterone steroid nucleus is a critical modification that significantly influences the biological properties of the resulting compound, 16alpha-Bromoepiandrosterone, when compared to its parent compound, Dehydroepiandrosterone (DHEA). This substitution enhances certain therapeutic activities while reducing others, leading to a more favorable pharmacological profile for specific applications.

One of the most notable effects of the 16α-bromo substitution is the enhancement of its antimalarial activity. Research has shown that this compound (also referred to as EPI) is a more potent inhibitor of Plasmodium falciparum growth in vitro compared to DHEA-Sulfate (DHEA-S), a salt form of DHEA. This is demonstrated by the lower concentration of this compound required to achieve 50% inhibition (IC50) of the parasite's growth.

| Compound | IC50 (µM) |

|---|---|

| This compound (EPI) | 7.5 ± 0.91 |

| DHEA-Sulfate (DHEA-S) | 19 ± 2.6 |

Furthermore, the 16α-bromo modification imparts a crucial element of selectivity to the molecule's activity. While DHEA can be metabolized into sex steroids, which can lead to undesirable anabolic effects, this compound is a synthetic adrenal steroid derivative that does not enter these sex steroid pathways researchgate.net. This lack of anabolic effect makes it a more suitable candidate for therapeutic use where the immunomodulatory and anti-inflammatory effects are desired without hormonal side effects nih.gov. For instance, it has been investigated for its ability to restore T helper cell type 1 activity in tuberculosis models, a therapeutic action that benefits from the absence of sex steroid-related effects researchgate.net.

Role of 3β-Hydroxyl Group

The 3β-hydroxyl group is another cornerstone of the molecular architecture of this compound, and its specific spatial orientation is crucial for biological efficacy. The stereochemistry of this hydroxyl group—whether it is in the beta (above the plane of the steroid ring) or alpha (below the plane) position—can dramatically alter the pharmacological activity of the steroid. This compound possesses a 3β-hydroxyl group, characteristic of the epiandrosterone scaffold.

Studies on analogous steroidal compounds have demonstrated the critical nature of this 3β-configuration. For example, research on novel steroidal[17,16-d]pyrimidines derived from both epiandrosterone (with a 3β-hydroxyl group) and androsterone (B159326) (with a 3α-hydroxyl group) revealed significant differences in their cytotoxic activities against various cancer cell lines. The derivatives synthesized from epiandrosterone consistently showed superior inhibitory activity compared to their androsterone-derived counterparts mdpi.com. This suggests that the 3β-hydroxyl configuration is favorable for this particular type of biological activity within this class of steroids mdpi.com.

The data below illustrates the difference in cytotoxic activity between pyrimidine (B1678525) derivatives of epiandrosterone and androsterone against the SGC-7901 human gastric cancer cell line, highlighting the influence of the 3-hydroxyl group's stereochemistry.

| Compound Scaffold | Stereochemistry at C3 | IC50 against SGC-7901 (µM) |

|---|---|---|

| Epiandrosterone Derivative (3a) | 3β-OH | 1.07 ± 0.22 |

| Androsterone Derivative (6a) | 3α-OH | >40 |

While these studies were not performed on this compound itself, they provide strong evidence for the importance of the 3β-hydroxyl group's orientation in determining the biological potency of closely related steroid structures. The general consensus in steroid research is that such fundamental structural features are critical determinants of how the molecule interacts with biological targets like enzymes and receptors. Therefore, the 3β-hydroxyl group in this compound is considered an essential feature for its specific biological activity profile.

Research Methodologies and Analytical Approaches

In Vitro Experimental Designs

In vitro studies have provided a foundational understanding of the cellular and molecular effects of 16alpha-Bromoepiandrosterone. These experimental designs allow for controlled investigation of the compound's direct effects on specific cell types, parasites, and enzymes.

Cell Culture Models (e.g., RAW 264.7 cells, human lymphocytes)

Cell culture models are essential for dissecting the immunological effects of this compound. The RAW 264.7 macrophage cell line, a widely used model for studying inflammation and immune response, has been employed to evaluate the compound's impact on macrophage function. nih.govplos.orgplos.orgnih.gov Studies have shown that this compound, also referred to as HE2000, can modulate inflammatory responses in these cells. Specifically, treatment with the compound has been observed to decrease the production of nitric oxide in RAW264.7 cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. mdpi.com

Investigations using human lymphocytes have provided insights into the compound's influence on the adaptive immune system. Research indicates that this compound appears to favor the proliferation of T cells, with a particular emphasis on CD8+ T cells. mdpi.com This suggests a potential role for the compound in enhancing cell-mediated immunity.

Table 1: Effects of this compound on Cell Culture Models

| Cell Line | Model Type | Key Findings |

|---|---|---|

| RAW 264.7 | Murine Macrophage | Decreased nitric oxide production in LPS-stimulated cells. mdpi.com |

| Human Lymphocytes | Primary Immune Cells | Promotes T cell proliferation, particularly CD8+ cells. mdpi.com |

Parasite Culture Assays (e.g., Plasmodium falciparum hypoxanthine (B114508) uptake assays, Trypanosoma cruzi epimastigote viability)

In contrast, the effect of this compound on Trypanosoma cruzi, the causative agent of Chagas disease, has been documented. In vitro cell viability assays have demonstrated the toxicity of the compound against the epimastigote stage of the parasite. nih.govjapsonline.comnih.govnih.govplos.org These studies are crucial for determining the direct anti-parasitic efficacy of the compound. Research has established a lethal dose 50 (LD50) for this compound against T. cruzi epimastigotes, quantifying its potency. nih.gov

Table 2: Efficacy of this compound in Parasite Culture Assays

| Parasite | Assay Type | Result | Value |

|---|---|---|---|

| Trypanosoma cruzi (epimastigotes) | Cell Viability | LD50 | 12 ± 8 μM nih.gov |

Enzymatic Activity Assays (e.g., G6PDH activity measurement, 11-βHSD1/2 expression)

To understand the molecular mechanisms underlying the biological effects of this compound, researchers have utilized enzymatic activity assays. A key target identified is glucose-6-phosphate dehydrogenase (G6PDH), an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.gov Studies have shown that this compound is a potent inhibitor of G6PDH from Trypanosoma cruzi (TcG6PDH). nih.gov Quantitative inhibition assays have determined the half-maximal inhibitory concentration (IC50) of the compound, highlighting its strong inhibitory effect on this crucial parasite enzyme. nih.gov

The compound's influence on the expression of 11-β-hydroxysteroid dehydrogenase (11-βHSD) enzymes, which are involved in glucocorticoid metabolism, has also been investigated. In a murine model of tuberculosis with type 2 diabetes, treatment with this compound was found to decrease the expression of 11-βHSD1 and increase the expression of 11-βHSD2. nih.gov This modulation of glucocorticoid-metabolizing enzymes suggests a mechanism by which the compound may influence immune and metabolic responses.

Table 3: Enzymatic Activity Modulation by this compound

| Enzyme | Source | Effect | Value |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Trypanosoma cruzi | Inhibition (IC50) | 86 ± 8 nM nih.gov |

| 11-β-hydroxysteroid dehydrogenase type 1 (11-βHSD1) | Murine Model (Lung and Liver) | Decreased Expression | Not Quantified nih.gov |

| 11-β-hydroxysteroid dehydrogenase type 2 (11-βHSD2) | Murine Model (Lung and Liver) | Increased Expression | Not Quantified nih.gov |

In Vivo Animal Models

Animal models are indispensable for evaluating the therapeutic potential and understanding the complex physiological effects of this compound in a living organism.

Murine Models for Tuberculosis (e.g., BALB/c mice)

The BALB/c mouse model of progressive pulmonary tuberculosis is a well-established system for studying the efficacy of new therapeutic agents against Mycobacterium tuberculosis. nyu.edunih.gov In this model, treatment of tuberculous BALB/c mice with this compound has demonstrated significant therapeutic effects. Administration of the compound led to an inhibition of bacterial proliferation in the lungs. nyu.edu Furthermore, it was observed to modulate the host immune response by increasing the expression of key Th1 cytokines such as TNF-α and IFN-γ, while decreasing the expression of the Th2 cytokine IL-4. nyu.edu When used as an adjunct to conventional chemotherapy, this compound enhanced bacterial clearance, suggesting its potential to improve existing treatment regimens for tuberculosis. nyu.edu

Table 4: Research Findings in Murine Tuberculosis Models

| Animal Model | Key Research Findings |

|---|

Rodent Models for Malaria (Plasmodium berghei)

Rodent models of malaria, such as those using Plasmodium berghei, are crucial for the preclinical evaluation of antimalarial compounds. These models allow for the study of a compound's efficacy against the blood stages of the parasite and its impact on the course of the disease in a mammalian host. At present, specific studies detailing the use and effects of this compound in Plasmodium berghei-infected rodent models have not been identified in the reviewed scientific literature.

Animal Models for Diabetes-Tuberculosis Co-morbidity

The compound 16α-bromoepiandrosterone (BEA) has been investigated as a potential therapeutic candidate for the co-morbidity of type 2 diabetes mellitus (T2D) and tuberculosis (TB). nih.govnih.gov Research in this area has utilized mouse models where T2D is induced through a high-fat diet combined with a low-dose administration of streptozotocin. nih.gov Following the establishment of diabetes, these mice are infected with tuberculosis to create a T2D/TB co-morbidity model. nih.gov

In these experimental models, the administration of BEA has been shown to modulate key immunoendocrine pathways that are dysregulated during the co-morbidity. nih.gov Specifically, studies have observed that infection with TB increases the expression of 11-β-hydroxysteroid dehydrogenase type 1 (11-βHSD1) and levels of corticosterone (B1669441) in both the lungs and liver of diabetic and non-diabetic mice. nih.gov However, the disease presentation is more severe in the diabetic group. nih.gov Treatment with 16α-bromoepiandrosterone was found to counteract these effects. nih.gov The application of BEA led to a decrease in glucocorticoid levels and 11-βHSD1 expression, while concurrently increasing the expression of 11-βHSD2, which inactivates glucocorticoids. nih.gov These molecular changes were associated with significant physiological improvements, including a reduction in hyperglycemia, decreased liver steatosis, lower bacterial loads in the lungs, and reduced pneumonia. nih.govnih.gov

| Parameter Measured | Effect of BEA Treatment | Associated Outcome |

|---|---|---|

| 11-βHSD1 Expression | Decreased | Reduced local activation of glucocorticoids |

| 11-βHSD2 Expression | Increased | Increased inactivation of glucocorticoids |

| Corticosterone Levels | Decreased | Modulation of immunoendocrine abnormalities |

| Hyperglycemia | Reduced | Improved metabolic control |

| Liver Steatosis | Reduced | Improved liver health |

| Lung Bacillary Loads | Lowered | Enhanced bacterial clearance |

| Pneumonia | Reduced | Decreased lung pathology |

Rat Models for Trypanosomiasis (Trypanosoma cruzi)

Rat models are frequently used to study the complex host-parasite interactions in Trypanosoma cruzi infection, the causative agent of Chagas' disease. researchgate.netelsevierpure.com While research on the parent compound, dehydroepiandrosterone (B1670201) (DHEA), has shown that its administration to T. cruzi-infected rats can reduce parasite levels in the blood, direct studies involving this compound in these rat models are less documented in the provided literature. nih.govnih.gov However, in vitro studies on the parasite itself have demonstrated the potent effects of this compound (16BrEA). nih.gov

Research has shown that 16BrEA acts as a potent inhibitor of the T. cruzi enzyme glucose 6-phosphate dehydrogenase (TcG6PDH), which is crucial for the parasite's biosynthesis of nucleotides and for maintaining its cellular redox state. nih.gov Furthermore, 16BrEA has a direct toxic effect on T. cruzi epimastigotes grown in culture. nih.gov These findings suggest that in addition to any potential host immune response enhancement, this compound can directly impact the viability of the parasite. nih.gov

| Compound | Inhibitory Parameter | Value |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | Kᵢ (TcG6PDH) | 21.5 ± 0.5 µM |

| Epiandrosterone (B191177) (EA) | Kᵢ (TcG6PDH) | 4.8 ± 0.3 µM |

| This compound (16BrEA) | IC₅₀ (TcG6PDH) | 86 ± 8 nM |

| This compound (16BrEA) | LD₅₀ (T. cruzi epimastigotes) | 12 ± 8 µM |

Feline Models for Immunodeficiency Virus

The Feline Immunodeficiency Virus (FIV) model in cats is a well-established system for studying lentiviral infections and serves as a relevant model for Human Immunodeficiency Virus (HIV)/AIDS research. nih.govmdpi.com this compound (identified as epiBr in studies) has been evaluated for its therapeutic potential within this model. nih.gov In experimental FIV infections in cats, subcutaneously injected this compound was found to be rapidly absorbed and completely metabolized without evident toxicity. nih.gov

The treatment protocol involved administering the compound for five consecutive days on specific weeks before and after infection. nih.gov The study revealed a complex effect on viral load: an initial enhancement of viremia was observed, which was then followed by a long-term suppression of the virus. nih.gov Despite the changes in viral load, the compound did not appear to affect the decrease in blood neutrophil and lymphocyte counts that typically follows FIV infection. nih.gov

| Parameter | Description |

|---|---|

| Animal Model | Domestic cats experimentally infected with Feline Immunodeficiency Virus (FIV) |

| Treatment Groups | FIV-infected, epiBr-treated; FIV-infected, vehicle-treated; Uninfected, epiBr-treated; Uninfected, vehicle-treated |

| Treatment Schedule | 5 consecutive days of weeks 0, 4, 8, 12, and 16 |

| Observation Period | 20 weeks post-FIV infection |

| Key Finding on Viremia | Initial enhancement followed by long-term suppression |

Molecular and Cellular Analysis Techniques

Gene Expression Analysis (e.g., RT-PCR for cytokines, iNOS)

The analysis of gene expression provides critical insights into the molecular mechanisms through which compounds like this compound exert their effects. Reverse transcription-polymerase chain reaction (RT-PCR), particularly real-time RT-PCR, is a standard and sensitive technique used to detect and quantify messenger RNA (mRNA) levels for specific genes. scielo.brresearchgate.net This method allows researchers to understand how a substance modulates cellular functions at the genetic level. nih.gov

In the context of the research on this compound in the diabetes-tuberculosis co-morbidity model, significant changes in the expression of key genes were reported. nih.gov For instance, treatment with the compound was associated with a decrease in the expression of 11-βHSD1 and an increase in 11-βHSD2 expression. nih.gov While the specific analytical method was not detailed in the provided summaries, RT-PCR is the conventional technique for quantifying such changes in gene expression. scielo.br Similarly, the immunomodulatory effects observed would necessitate the analysis of genes for various cytokines (e.g., TNF-α, IFN-γ, interleukins) and inducible nitric oxide synthase (iNOS), which are crucial mediators of the immune response to infection. researchgate.netnih.gov RT-PCR allows for the precise measurement of how this compound treatment alters the transcription of these critical immune-related genes in tissues like the lungs and liver. nih.govresearchgate.net

Protein Expression and Secretion Analysis (e.g., ELISA for cytokines)

To complement gene expression data, it is essential to analyze the levels of proteins, as they are the functional molecules in the cell. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and specific method for detecting and quantifying proteins and other molecules like hormones in biological samples such as serum, plasma, or cell culture supernatants. mdpi.comnih.gov The sandwich ELISA format is particularly common for cytokine analysis, allowing for the measurement of secreted proteins that mediate cellular communication and immune responses. nih.govsanquin.org

The therapeutic effects of this compound observed in animal models are ultimately mediated by changes in protein levels and functions. For example, in the T2D/TB co-morbidity model, treatment with the compound led to a reduction in corticosterone levels. nih.gov ELISA is a standard technique for accurately quantifying such steroid hormones in circulation. nih.gov Furthermore, the reported modulation of the immune response implies changes in the secretion of various cytokines. nih.govresearchgate.net ELISA assays would be the method of choice to measure the concentrations of specific cytokines (e.g., pro-inflammatory and anti-inflammatory) to create a profile of the immune response and determine how it is shifted by this compound treatment. sanquin.orgresearchgate.net This technique provides a direct measure of the biologically active secreted proteins, offering a clear picture of the physiological impact of the compound. nih.gov

Flow Cytometry for Immune Cell Characterization

Flow cytometry is a sophisticated technique utilized to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. This methodology is particularly valuable for characterizing heterogeneous immune cell populations within a sample. rndsystems.comnih.govpatsnap.com In the context of investigating the effects of this compound, flow cytometry could be employed to delineate the compound's impact on the composition and activation status of various immune cell subsets.

The process involves staining immune cells with fluorescently-labeled antibodies that specifically bind to cell surface or intracellular proteins, known as cluster of differentiation (CD) markers. rndsystems.com By using a panel of antibodies with different fluorescent tags, researchers can simultaneously identify and quantify multiple cell types within a complex mixture, such as peripheral blood mononuclear cells (PBMCs) or splenocytes. rndsystems.comnih.gov

For instance, a hypothetical study investigating the immunomodulatory properties of this compound could involve treating immune cells with the compound and then analyzing them by flow cytometry. A panel of antibodies could be used to identify major immune cell populations such as T cells (CD3+), B cells (CD19+), natural killer (NK) cells (CD56+), and monocytes (CD14+). Further sub-setting could distinguish between helper T cells (CD4+) and cytotoxic T cells (CD8+). patsnap.com The data generated can reveal whether the compound selectively expands or depletes certain immune cell populations, or alters the expression of key functional markers, providing insights into its potential therapeutic applications. cellsignal.com

| Cell Population | Marker | Control (% of Live Cells) | This compound Treated (% of Live Cells) |

|---|---|---|---|

| T Cells | CD3+ | 65.2 | 63.8 |

| Helper T Cells | CD3+CD4+ | 45.1 | 48.5 |

| Cytotoxic T Cells | CD3+CD8+ | 20.1 | 15.3 |

| B Cells | CD19+ | 10.5 | 11.2 |

| NK Cells | CD56+ | 8.3 | 12.5 |

| Monocytes | CD14+ | 15.7 | 12.1 |

Histopathological Evaluation of Tissues (e.g., lung pathology)

Histopathology is the microscopic examination of tissue in order to study the manifestations of disease. nih.gov In the context of evaluating the biological effects of this compound, histopathological analysis of tissues, such as the lung, would be a critical step in preclinical studies. This technique can reveal compound-induced changes at the cellular and tissue level, providing information on potential efficacy or toxicity. nih.gov

The process typically involves fixing the tissue in a solution like formalin to preserve its structure, followed by embedding it in paraffin (B1166041) wax. okstate.edujrmds.in Thin sections are then cut from the paraffin block, mounted on microscope slides, and stained with various dyes to highlight different cellular components. jrmds.in Hematoxylin (B73222) and Eosin (B541160) (H&E) is a standard staining method where hematoxylin stains cell nuclei blue and eosin stains the cytoplasm and extracellular matrix pink, allowing for the visualization of tissue architecture and cellular morphology. researchgate.netresearchgate.net

A hypothetical study might involve administering this compound to an animal model of lung inflammation. Lung tissue would then be collected for histopathological evaluation. A pathologist would examine the stained sections for signs of inflammation, such as the infiltration of immune cells, edema (swelling), and damage to the alveolar structures. researchgate.net The severity of these changes can be semi-quantitatively scored to compare the effects of the compound with a control group. researchgate.net Such an analysis would be crucial in determining if this compound has protective effects against lung injury or if it exhibits any adverse pulmonary effects.

| Histopathological Feature | Control Group (Vehicle) | Disease Model + Vehicle | Disease Model + this compound |

|---|---|---|---|

| Alveolar Infiltration | 0 (None) | 3 (Severe) | 1 (Mild) |

| Interstitial Edema | 0 (None) | 3 (Severe) | 1 (Mild) |

| Alveolar Septal Thickening | 0 (None) | 2 (Moderate) | 1 (Mild) |

| Epithelial Injury | 0 (None) | 3 (Severe) | 1 (Mild) |

Scoring: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe

Computational and Structural Biology Approaches

Molecular Docking Studies (e.g., G6PDH binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a protein target at the atomic level. nih.gov One potential target of interest for epiandrosterone derivatives is Glucose-6-Phosphate Dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway. nih.gov

In a molecular docking study, three-dimensional structures of both the ligand (this compound) and the protein (G6PDH) are used. The protein structure can be obtained from databases like the Protein Data Bank (PDB) or generated through homology modeling. nih.gov Docking software then systematically explores various possible binding poses of the ligand within the active site or other potential binding pockets of the protein. nih.gov These poses are then scored based on their binding affinity, which is an estimation of the strength of the interaction. indexcopernicus.comresearchgate.net

The results of a molecular docking study can provide valuable insights into the binding mode of this compound to G6PDH. It can identify key amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. indexcopernicus.com This information can help to explain the compound's mechanism of action and can guide the design of more potent and selective analogues.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues (Hydrogen Bonds) | Arg154, Ser188 |

| Interacting Residues (Hydrophobic) | Phe158, Val162, Leu208 |

Predictive Modeling of Binding Modes